molecular formula C12H12N2OS B11458952 4-(Methoxymethyl)-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B11458952
M. Wt: 232.30 g/mol
InChI Key: IYDCAFBPROGTEU-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxymethyl, methyl, prop-2-yn-1-ylsulfanyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.

    Introduction of Substituents: The methoxymethyl, methyl, prop-2-yn-1-ylsulfanyl, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound.

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)-6-methyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C12H12N2OS/c1-4-5-16-12-11(7-13)10(8-15-3)6-9(2)14-12/h1,6H,5,8H2,2-3H3

InChI Key

IYDCAFBPROGTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC#C)C#N)COC

Origin of Product

United States

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